molecular formula C15H18N2O4S2 B5778820 2,4-dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide

2,4-dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide

Cat. No.: B5778820
M. Wt: 354.4 g/mol
InChI Key: MASFILPODCUTFD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide is a complex organic compound with the molecular formula C15H18N2O4S2. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-sulfamoylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization or chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both dimethyl and sulfamoylbenzyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-11-3-8-15(12(2)9-11)23(20,21)17-10-13-4-6-14(7-5-13)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASFILPODCUTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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